Praziquantel D11
Overview
Description
Praziquantel-d11 is a deuterium-labeled derivative of Praziquantel, an anthelmintic medication used to treat parasitic worm infections such as schistosomiasis, clonorchiasis, and opisthorchiasis . The deuterium labeling in Praziquantel-d11 is used primarily for scientific research purposes, including pharmacokinetic studies and metabolic investigations .
Mechanism of Action
Target of Action
Praziquantel D11, also known as Praziquantel-d11, is an anthelmintic medication used to treat parasitic worm infections . The primary targets of this compound are the β subunits of voltage-gated Ca2+ channels , particularly in Schistosoma mansoni and Schistosoma . A flatworm transient receptor potential ion channel from the melastatin subfamily (TRPM PZQ) was recently identified as a target for Praziquantel action .
Mode of Action
Although the exact mechanism of action is unknown, this compound is hypothesized to interact with its targets, causing significant changes in the parasites. It increases the cell permeability to calcium in schistosomes, causing strong contractions and paralysis of worm musculature . This leads to the detachment of suckers from the blood vessel walls and dislodgment . It is also suggested that the drug works by disrupting an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .
Biochemical Pathways
This compound affects the calcium homeostasis in the worm, leading to their paralysis . The contractile action of Praziquantel on the vasculature is mediated by the activation of host serotonergic 5-HT2B receptors (5-HT2BRs) . The drug’s interaction with these targets disrupts the normal functioning of the parasites, leading to their eventual death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The drug is well absorbed from the gastrointestinal tract and widely distributed throughout the body . It is metabolized in the liver, and alterations in the liver’s capacity to metabolize Praziquantel can affect systemic levels of the drug . The drug is excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include causing contraction of parasitic schistosomes and constriction of blood vessels within the mesenteric vasculature of the host where the adult blood flukes reside . The contractile action of Praziquantel on the vasculature is mediated by the activation of host serotonergic 5-HT2B receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the host’s liver capacity to metabolize the drug, observed drug-drug interactions, brand, formulation, and co-administered food can influence the efficacy of Praziquantel . More comprehensive studies of the Praziquantel metabolic pathway and Praziquantel pharmacogenetic studies in humans are needed to further understand these influences .
Biochemical Analysis
Biochemical Properties
Praziquantel D11, like its parent compound Praziquantel, is believed to interact with various enzymes and proteins. The preponderance of scientific evidence suggests that Praziquantel works by dysregulating calcium homeostasis in the worm . It is hypothesized that Praziquantel disrupts an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .
Cellular Effects
This compound is expected to have similar cellular effects as Praziquantel. In vitro studies on trematodes and cestodes have shown that Praziquantel induces a rapid contraction of schistosomes by a specific effect on the permeability of the cell membrane . The drug further causes vacuolization and disintegration of the schistosome tegument .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The drug is thought to work, in part, by disrupting an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .
Temporal Effects in Laboratory Settings
Studies on Praziquantel have shown that drug-induced damage to the tegument, exposure of surface antigens, and attachment of host antibody occurred rapidly, within 1 hour, following Praziquantel treatment .
Dosage Effects in Animal Models
Studies on Praziquantel have shown that the threshold concentration to which the parasite must be exposed in order to be eliminated is around 1 μM, and the period of exposure required is about 6 hours .
Metabolic Pathways
Praziquantel is known to undergo an enantioselective first-pass metabolism through the cytochrome CYP450 3A4 isoform and is mainly transformed into the monohydroxylated metabolite R-trans-4-OH-PZQ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Praziquantel-d11 involves the incorporation of deuterium into the Praziquantel molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Praziquantel molecule are replaced with deuterium atoms . This process typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of Praziquantel-d11 follows similar principles but on a larger scale. The process involves the use of continuous flow chemistry to optimize reaction conditions and improve yield . This method allows for precise control over reaction parameters, leading to high purity and efficiency in the production of Praziquantel-d11 .
Chemical Reactions Analysis
Types of Reactions
Praziquantel-d11 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Praziquantel-d11 can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Praziquantel-d11 is widely used in scientific research for various applications:
Chemistry: Used in studies involving isotopic labeling to trace chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biotransformation of Praziquantel in biological systems.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Praziquantel.
Industry: Utilized in the development of new formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Praziquantel: The non-deuterated form of Praziquantel, used widely in clinical settings.
Oxamniquine: Another anthelmintic drug used to treat schistosomiasis.
Metrifonate: An organophosphate compound used as an anthelmintic.
Uniqueness of Praziquantel-d11
Praziquantel-d11 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking of the compound in metabolic studies and enhances the stability of the molecule . This makes Praziquantel-d11 a valuable tool in pharmacokinetic and pharmacodynamic research, offering insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJFNAIGNNGKK-DHCOBZMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677345 | |
Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246343-36-1 | |
Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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